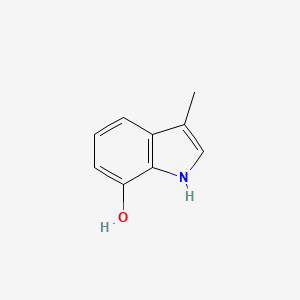

3-methyl-1H-indol-7-ol

Description

Properties

IUPAC Name |

3-methyl-1H-indol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-9-7(6)3-2-4-8(9)11/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMWCCSARFYZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344821 | |

| Record name | 3-Methyl-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-35-5 | |

| Record name | 3-Methyl-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-indol-7-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For this compound, specific starting materials and conditions are chosen to introduce the methyl and hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods may involve the use of metal catalysts, such as palladium or platinum, and controlled reaction environments to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indol-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups at specific positions on the indole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Methyl-1H-indol-7-ol has shown promising antimicrobial properties. A study investigated its derivatives for cytotoxicity against Mycobacterium tuberculosis and other pathogens. The results indicated that certain substituted indoles, including this compound derivatives, exhibited significant antibacterial activity, suggesting their potential as therapeutic agents against resistant strains of bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound derivatives to specific proteins involved in bacterial stress responses. These studies revealed that the compound could effectively interact with target proteins, potentially inhibiting their function and providing a basis for drug development .

Agrochemicals

Pesticidal Properties

Research has highlighted the use of indole derivatives, including this compound, in developing novel agrochemicals. The compound's structure allows for modifications that enhance its efficacy as a pesticide. For instance, the synthesis of various substituted indoles has been explored to improve their biological activity against agricultural pests .

Materials Science

Functional Materials

this compound is also being investigated for its applications in materials science, particularly in the development of functional materials. Its unique electronic properties make it suitable for incorporation into organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to form stable films enhances its utility in these applications .

Table 2: Synthesis Methods for Indole Derivatives

Mechanism of Action

The mechanism of action of 3-methyl-1H-indol-7-ol involves its interaction with various molecular targets and pathways. As an indole derivative, it can bind to specific receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . Additionally, the compound’s hydroxyl group may participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-methyl-1H-indol-7-ol, highlighting substituent positions, molecular properties, and reported activities:

Key Observations:

Methyl groups at C3 (vs. C2 or C6) may influence steric hindrance and electronic effects, altering binding affinity in biological targets .

Biological Activities :

- Antioxidant activity is prominent in hydroxylated indoles (e.g., 3-(2-triazolyl)ethyl-indol-5-ol derivatives in ischemia models) .

- Halogenated derivatives (e.g., 7-chloro-3-difluoromethylindole) are leveraged in agrochemicals due to enhanced stability and bioactivity .

Synthesis Methods :

- 3-Methylindoles are typically synthesized via condensation reactions (e.g., Vilsmeier-Haack formylation followed by functionalization) .

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for triazole-substituted indoles, yielding high regioselectivity .

Physicochemical and Spectral Data Comparison

The table below contrasts NMR spectral data and synthetic yields of selected analogs:

- Spectral Trends : Hydroxyl protons in indoles typically resonate between δ 6.5–7.5 ppm, while methyl groups appear near δ 2.3–2.5 ppm. Methoxy groups (e.g., in marine drug intermediates) show distinct ¹³C signals at δ 55–57 ppm .

Biological Activity

3-Methyl-1H-indol-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound belongs to the indole family of compounds, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the hydroxyl group at the 7-position and a methyl group at the 3-position contributes to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted on various indole derivatives demonstrated that compounds with similar structures showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.

2. Anti-Cancer Properties

Indole derivatives, including this compound, have been investigated for their potential anti-cancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . For instance, a case study highlighted the efficacy of indole derivatives in inhibiting tumor growth in mouse models, suggesting potential therapeutic applications in oncology .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Indole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and tyrosinase, which are implicated in neurodegenerative diseases and melanin biosynthesis, respectively .

- Cell Signaling Modulation : These compounds can influence various signaling pathways by acting as ligands for specific receptors, thereby modulating cellular responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole ring can enhance potency and selectivity. For example, methylation at the 3-position has been shown to improve lipophilicity and bioavailability .

Table 1: Biological Activities of this compound

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various indole derivatives on MCF-7 breast cancer cells, finding that this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- Antimicrobial Screening : In a high-throughput screening assay, this compound was found to be effective against multiple bacterial strains, supporting its potential as an antimicrobial agent .

Q & A

Q. What mechanistic insights explain the antioxidant activity of this compound in radical scavenging assays?

- Methodological Answer : Perform DPPH and ABTS assays to quantify radical scavenging (IC50). ESR spectroscopy identifies stabilized radical intermediates. Computational studies (DFT) calculate bond dissociation energies (BDE) for the phenolic O-H group, correlating with experimental activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.